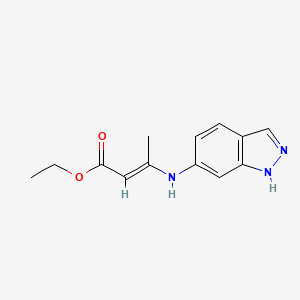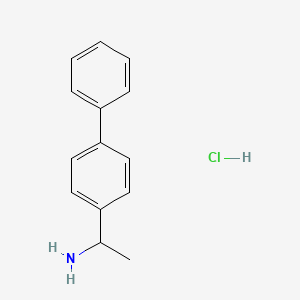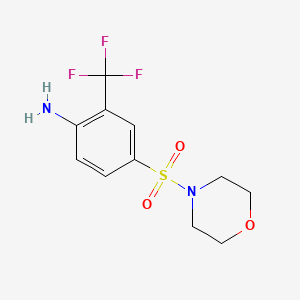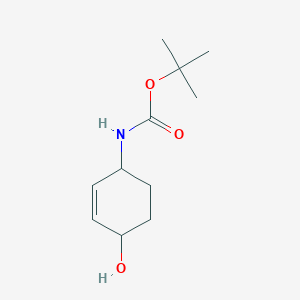
1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Descripción general
Descripción
1-Bromo-5-fluoro-4-methoxy-2-methylbenzene is a chemical compound with the molecular formula C8H8BrFO. It has a molecular weight of 219.05 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, methoxy, and methyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.05 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not available in the search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-Bromo-5-fluoro-4-methoxy-2-methylbenzene serves as an intermediate in the synthesis of various chemical compounds. A notable application involves its role in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. This process overcomes the high costs and toxicity issues associated with palladium and phenylboronic acid, offering a pilot-scale method for large-scale production (Qiu et al., 2009).
Environmental Impact and Analysis
The compound is also relevant in environmental chemistry, particularly in studies concerning the occurrence and impact of novel brominated flame retardants (NBFRs) in indoor environments. Research highlights the increasing application of NBFRs, including compounds structurally related to this compound, underscoring the need for further investigation on their environmental fate and toxicity (Zuiderveen et al., 2020).
Anticancer Research
In the realm of pharmacology, derivatives of this compound are studied for their anticancer properties. A review on the structure-activity relationship of natural and synthetic antimetastatic compounds discusses the importance of substituents like fluoro, methoxy, and methyl groups in enhancing anticancer activities. These findings suggest potential pathways for designing drugs with higher efficacy against cancer (Liew et al., 2020).
Material Science
In material science, compounds structurally related to this compound are used in the development of novel materials. For instance, methylene-linked liquid crystal dimers exhibit unique transitional properties, such as the formation of a twist-bend nematic phase, which has applications in liquid crystal technology (Henderson & Imrie, 2011).
Safety and Hazards
The safety information for 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-bromo-5-fluoro-4-methoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPVTTXBBADNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266749 | |
| Record name | 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550400-11-8 | |
| Record name | 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550400-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline](/img/structure/B3144283.png)
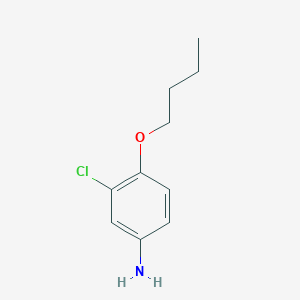
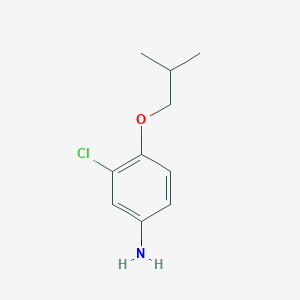
![Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3144306.png)
![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)

![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)
